3-(Pyridin-4-ylamino)thietane 1,1-dioxide
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Overview
Description
3-(Pyridin-4-ylamino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-ylamino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . Another method involves the oxidation of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings using hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-ylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thietane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Sodium phenolates and thiophenolate are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thietane-1,1-dioxides and their derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
3-(Pyridin-4-ylamino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential antidepressant activity in pharmacological studies.
Medicine: It is being investigated for its potential use in developing new antidepressant drugs.
Industry: The compound’s unique structural properties make it a candidate for materials science applications.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-ylamino)thietane 1,1-dioxide involves its interaction with serotonin receptors. It is believed to exert its antidepressant effects by blocking serotonin 5HT2A/2C receptors and/or α2-adrenergic receptors . This interaction leads to increased serotonin levels in the brain, which helps alleviate depressive symptoms .
Comparison with Similar Compounds
Similar Compounds
3-Phenylsulfanylthietane 1,1-dioxide: Exhibits similar antidepressant properties.
3-Cyanothiete 1,1-dioxide: Known for its reactivity in cycloaddition reactions.
Uniqueness
3-(Pyridin-4-ylamino)thietane 1,1-dioxide is unique due to its specific interaction with serotonin receptors, which distinguishes it from other thietane derivatives. Its structural properties also contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C8H10N2O2S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
N-(1,1-dioxothietan-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12)5-8(6-13)10-7-1-3-9-4-2-7/h1-4,8H,5-6H2,(H,9,10) |
InChI Key |
WNIXKPSMVHMKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
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